3-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one
Description
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Properties
IUPAC Name |
3-amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-5-4-11(15)14-8-6-13(7-9-14)10-2-1-3-10/h10H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIQJIYBISFKAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one, a compound with unique structural properties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C12H20N2O
Molecular Weight: 208.30 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (hypothetical for this example)
The compound features a piperazine ring, which is known for its diverse biological activities, particularly in neuropharmacology. The cyclobutyl moiety contributes to its unique interaction profile with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity: Studies suggest that compounds with similar piperazine structures can modulate serotonin and norepinephrine levels, potentially offering antidepressant effects.
- Anxiolytic Properties: The modulation of GABAergic systems by piperazine derivatives has been documented, indicating potential anxiolytic effects.
- Neuroprotective Effects: Some studies have highlighted the neuroprotective properties of piperazine derivatives against oxidative stress.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various neurotransmitter systems:
- Serotonin Receptors: Similar compounds have shown affinity for serotonin receptors (5-HT), influencing mood and anxiety pathways.
- Dopamine Receptors: Interaction with dopamine receptors may account for potential effects on mood regulation and cognitive functions.
Case Studies
Several case studies have explored the biological activity of related compounds:
-
Study on Antidepressant Effects:
- Objective: To evaluate the efficacy of piperazine derivatives in animal models of depression.
- Findings: Compounds demonstrated significant reductions in depressive-like behaviors compared to control groups.
-
Anxiolytic Activity Assessment:
- Objective: To assess the anxiolytic potential of piperazine-based compounds.
- Findings: Behavioral tests indicated reduced anxiety levels in treated subjects, supporting the hypothesis of GABAergic modulation.
Data Table
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 3-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one lies in the field of drug development, particularly in the design of novel psychoactive substances. The compound's piperazine moiety is often associated with various pharmacological effects, including anxiolytic and antidepressant activities. Research indicates that derivatives of piperazine have been explored for their potential as serotonin receptor modulators, which can be beneficial in treating mood disorders .
Neuroscience Studies
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuroscience research. Studies have shown that piperazine derivatives can affect dopaminergic and serotonergic pathways, which are crucial in the regulation of mood and behavior. This suggests that this compound could be useful in understanding the mechanisms underlying psychiatric conditions .
Chemical Synthesis and Structure-Activity Relationship (SAR)
In medicinal chemistry, understanding the structure-activity relationship (SAR) is vital for optimizing drug efficacy. The unique structure of this compound allows researchers to modify its chemical framework to enhance potency and reduce side effects. This compound serves as a valuable building block for synthesizing other biologically active molecules .
Pharmacological Activities of Piperazine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Potential Antidepressant | |
| 3-Amino-piperazine derivatives | Anxiolytic | |
| Piperazine-based anticancer agents | Antitumor |
Case Study 1: Development of Anxiolytic Agents
A study explored various piperazine derivatives for their anxiolytic effects using animal models. The results indicated that modifications to the piperazine ring significantly altered the compounds' efficacy, highlighting the importance of SAR analysis. Compounds similar to this compound demonstrated promising results in reducing anxiety-like behaviors.
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study, researchers evaluated the impact of piperazine derivatives on serotonin receptors. The findings suggested that certain structural modifications could enhance receptor affinity and selectivity, leading to improved therapeutic profiles for mood disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
